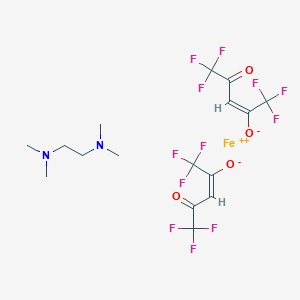
Bis(1,1,1,5,5,5-hexafluoroacetylacetonato)(N,N,N',N'-tetramethylethylenediamine)iron(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(1,1,1,5,5,5-hexafluoroacetylacetonato)(N,N,N’,N’-tetramethylethylenediamine)iron(II): is a coordination compound with the chemical formula C16H18F12FeN2O4 . This compound is known for its unique properties, including its ability to form stable complexes with various metals. It is often used in research and industrial applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,1,1,5,5,5-hexafluoroacetylacetonato)(N,N,N’,N’-tetramethylethylenediamine)iron(II) typically involves the reaction of iron(II) chloride with 1,1,1,5,5,5-hexafluoroacetylacetone and N,N,N’,N’-tetramethylethylenediamine . The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and controlled environments to maintain the purity and yield of the product. The compound is often purified through recrystallization or other separation techniques to achieve the desired level of purity .
化学反应分析
Types of Reactions
Bis(1,1,1,5,5,5-hexafluoroacetylacetonato)(N,N,N’,N’-tetramethylethylenediamine)iron(II): undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iron complexes.
Reduction: It can be reduced to form lower oxidation state iron complexes.
Substitution: Ligand substitution reactions can occur, where the ligands around the iron center are replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction may produce iron(I) complexes. Substitution reactions can result in a variety of iron complexes with different ligands .
科学研究应用
Bis(1,1,1,5,5,5-hexafluoroacetylacetonato)(N,N,N’,N’-tetramethylethylenediamine)iron(II): has numerous applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions and as a precursor for the synthesis of other iron complexes.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Employed in the production of advanced materials and as a component in various industrial processes
作用机制
The mechanism by which Bis(1,1,1,5,5,5-hexafluoroacetylacetonato)(N,N,N’,N’-tetramethylethylenediamine)iron(II) exerts its effects involves the coordination of the iron center with the ligands. This coordination alters the electronic properties of the iron, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules .
相似化合物的比较
Bis(1,1,1,5,5,5-hexafluoroacetylacetonato)(N,N,N’,N’-tetramethylethylenediamine)iron(II): can be compared with other similar compounds, such as:
- Bis(1,1,1,5,5,5-hexafluoroacetylacetonato)copper(II)
- Bis(1,1,1,5,5,5-hexafluoroacetylacetonato)nickel(II)
- Bis(1,1,1,5,5,5-hexafluoroacetylacetonato)cobalt(II)
These compounds share similar structures and properties but differ in the central metal ion. The uniqueness of the iron(II) compound lies in its specific reactivity and stability, which make it suitable for particular applications .
属性
分子式 |
C16H18F12FeN2O4 |
|---|---|
分子量 |
586.15 g/mol |
IUPAC 名称 |
(E)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;iron(2+);N,N,N',N'-tetramethylethane-1,2-diamine |
InChI |
InChI=1S/C6H16N2.2C5H2F6O2.Fe/c1-7(2)5-6-8(3)4;2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h5-6H2,1-4H3;2*1,12H;/q;;;+2/p-2/b;2*2-1+; |
InChI 键 |
KTPBUKUJNVXILX-BZNSUZNGSA-L |
手性 SMILES |
CN(CCN(C)C)C.C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.[Fe+2] |
规范 SMILES |
CN(C)CCN(C)C.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid](/img/structure/B12944094.png)
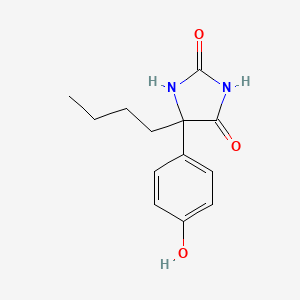

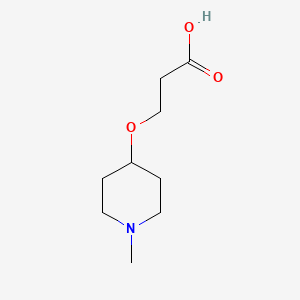
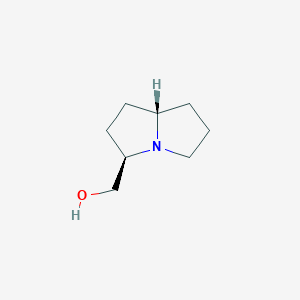
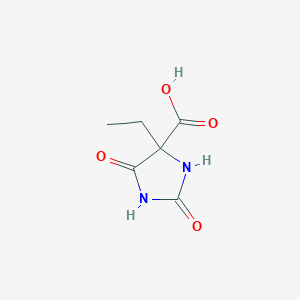
![3-Bromo-6,7-dihydrooxepino[3,4-b]pyridin-9(5H)-one](/img/structure/B12944134.png)
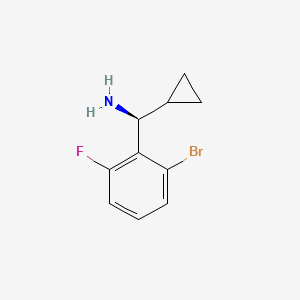
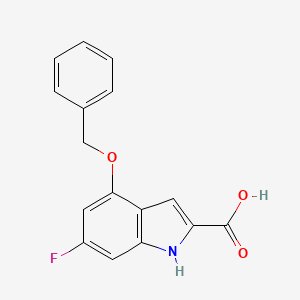
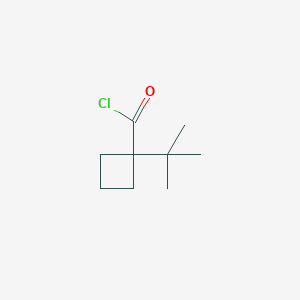
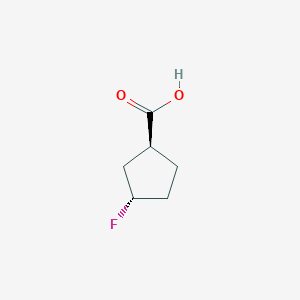
![6',7'-Dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine] hydrochloride](/img/structure/B12944157.png)
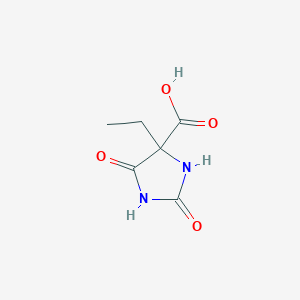
![1H,1'H-[2,2'-Biimidazole]-5-carboxylic acid](/img/structure/B12944164.png)
